3-(4-Fluorophenyl)prop-2-yn-1-amine
Description
3-(4-Fluorophenyl)prop-2-yn-1-amine is a propargylamine derivative featuring a fluorine atom at the para position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure combines a terminal alkyne with an amine group, enabling participation in click chemistry, cycloadditions, and nucleophilic reactions. The fluorine substituent enhances metabolic stability and influences electronic properties, making it a critical motif in medicinal chemistry .
Properties
Molecular Formula |
C9H8FN |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2 |
InChI Key |
GTCLQUUTIBTDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-amine typically involves the reaction of 4-fluorobenzyl bromide with propargylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anticancer Potential
3-(4-Fluorophenyl)prop-2-yn-1-amine has been investigated as a lead compound in the development of novel antidepressants and anticancer agents. The presence of the 4-fluorophenyl group enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with target receptors.
Biological Activity
The compound's biological activity is primarily linked to its interactions with specific receptors and enzymes. Studies have shown that compounds with similar structures often exhibit significant pharmacological effects, including:
| Activity Type | Notable Effects |
|---|---|
| Antidepressant | Modulation of neurotransmitter systems |
| Anticancer | Inhibition of cancer cell proliferation |
| Antiviral | Inhibitory effects against certain viruses |
In particular, research has highlighted the compound's potential as an antiviral agent, demonstrating efficacy against viruses such as influenza A and Coxsackie B4 in vitro.
Materials Science
Organic Electronics
3-(4-Fluorophenyl)prop-2-yn-1-amine serves as a building block for organic semiconductors in photovoltaic devices. Its unique structure contributes to efficient charge transport and light absorption, making it suitable for applications in organic solar cells.
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | Varies based on formulation |
| Open-Circuit Voltage | High due to effective charge transport |
| Short-Circuit Current | Dependent on device architecture |
The integration of this compound into conjugated polymers has shown promising results in enhancing the performance of organic solar cells.
Drug Discovery
Structure-Activity Relationship (SAR)
In drug discovery, understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. Researchers have modified 3-(4-Fluorophenyl)prop-2-yn-1-amine to enhance its efficacy and safety profiles through various synthetic routes.
Case Studies
- Antidepressant Development : A study explored analogs of the compound to assess their binding affinity to serotonin receptors, revealing that modifications could significantly enhance antidepressant activity.
- Anticancer Studies : In vivo studies demonstrated that certain derivatives exhibited potent anticancer effects in animal models, suggesting a potential pathway for therapeutic development .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Effects: Halogen and Trifluoromethyl Derivatives
a. 3-(4-Chlorophenyl)prop-2-yn-1-amine
- Structure : Chlorine replaces fluorine at the para position.
- Synthetic Utility: Used in cyclization reactions to generate NH-enaminones and carbamates, as demonstrated in the synthesis of (E)-tert-butyl derivatives .
- Reactivity : The chlorine atom may reduce reaction rates in electrophilic substitutions compared to fluorine due to lower electronegativity.
b. 3-(4-Bromophenyl)prop-2-yn-1-amine
c. 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
- Structure : Trifluoromethyl (-CF₃) group replaces fluorine.
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the amine (pKa reduction) and enhancing resistance to oxidation.
- Applications : Marketed as a versatile scaffold for drug discovery; hydrochloride salt improves aqueous solubility for biological testing .
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-(4-Fluorophenyl)prop-2-yn-1-amine | -F | 165.17 | High electronegativity, metabolic stability |
| 3-(4-Chlorophenyl)prop-2-yn-1-amine | -Cl | 181.63 | Moderate steric bulk, slower reactivity |
| 3-(4-Bromophenyl)prop-2-yn-1-amine | -Br | 226.08 | High polarizability, crystallographic utility |
| 3-[4-(CF₃)phenyl]prop-2-yn-1-amine·HCl | -CF₃ | 235.63 | Enhanced acidity, improved solubility |
Aromatic System Modifications
a. 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride
- Structure : Thiophene replaces the benzene ring.
- Electronic Effects : The sulfur atom introduces π-excessive aromaticity, altering conjugation and redox properties.
- Applications: Potential use in materials science due to thiophene’s conductive properties; hydrochloride form aids in purification .
b. 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
Positional Isomerism: Para vs. Meta Fluorine
- 3-(4-Fluorophenyl)prop-2-yn-1-amine : Para-fluorine maximizes electronic effects across the aromatic ring, enhancing dipole moments and resonance stabilization.
Biological Activity
3-(4-Fluorophenyl)prop-2-yn-1-amine, a compound characterized by its unique fluorinated aromatic structure and alkyne functionality, has garnered significant attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
The molecular formula of 3-(4-Fluorophenyl)prop-2-yn-1-amine is C₉H₈F, with a molecular weight of approximately 150.16 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.
The biological activity of 3-(4-Fluorophenyl)prop-2-yn-1-amine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.
Biological Activity Overview
Research has indicated that 3-(4-Fluorophenyl)prop-2-yn-1-amine exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Investigated for potential antimicrobial properties against various pathogens. |
| Anticancer | Explored for its ability to inhibit cancer cell proliferation in vitro. |
| Neuroprotective | Potential applications in neuroprotection have been noted in preliminary studies. |
Case Studies and Research Findings
Several studies have explored the biological implications of 3-(4-Fluorophenyl)prop-2-yn-1-amine:
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Effects :
- Enzyme Interaction Studies :
Comparison with Related Compounds
To understand the uniqueness of 3-(4-Fluorophenyl)prop-2-yn-1-amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(3-Fluorophenyl)prop-2-yn-1-amine | Alkyne amine | Similar antimicrobial properties |
| 3-(4-Chlorophenyl)prop-2-yn-1-amine | Alkyne amine | Varying enzyme inhibition profiles |
| 3-(4-Methylphenyl)prop-2-yn-1-amine | Alkyne amine | Distinct pharmacological properties |
Future Directions
Given the promising biological activities exhibited by 3-(4-Fluorophenyl)prop-2-yn-1-amine, further research is warranted to explore:
- In Vivo Studies : More comprehensive animal studies are needed to validate the efficacy and safety of this compound.
- Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level will provide insights into how it interacts with various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
